(R)-2-Amino-2-phenylacetic acid hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

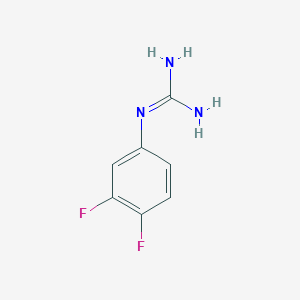

“®-2-Amino-2-phenylacetic acid hydrochloride” likely refers to a compound that contains an amino group (-NH2) and a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring) attached to the same carbon atom, making it a type of α-amino acid. The “®” denotes the absolute configuration of the chiral center in the molecule .

Synthesis Analysis

While specific synthesis methods for “®-2-Amino-2-phenylacetic acid hydrochloride” are not available, similar compounds are often synthesized starting with readily available materials. For instance, levobupivacaine hydrochloride is synthesized starting with (R, S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide as the initial material and utilizing l-(–)-dibenzoyl tartaric acid for chiral separation .Molecular Structure Analysis

The molecular structure of “®-2-Amino-2-phenylacetic acid hydrochloride” would likely include a chiral center, given the “®” designation. The Cahn-Ingold-Prelog (CIP) rules can be used to determine the absolute configuration of the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of “®-2-Amino-2-phenylacetic acid hydrochloride” would depend on its specific structure. For example, metformin hydrochloride, a peroral hypoglycemic agent, has the ability to suppress gluconeogenesis, form free fatty acids, and oxidize fats .Wissenschaftliche Forschungsanwendungen

-

Material Science and Biocatalysis

- Material-binding peptides (MBPs) have emerged as a diverse and innovation-enabling class of peptides in applications such as plant/human health, immobilization of catalysts, bioactive coatings, accelerated polymer degradation and analytics for micro-/nanoplastics quantification .

- These peptides can be engineered to bind to specific materials, and the addition of a second functionality (biological, chemical, or physical property-changing) to MBPs allows for the design of advanced materials and analytical tools .

-

Pharmacokinetics

-

Photocatalytic Methods for Amino Acid Modification

-

Phenolic-Protein Conjugates

- Proteins and phenolic compounds are two types of food ingredients with distinct functionalities . Many attempts have been made to conjugate phenolic compounds with proteins through covalent linkages .

- The synthesized phenolic–protein conjugates exhibit improved biological properties (e.g., antioxidant, anticancer, and antimicrobial activities) as compared with native proteins .

- Phenolic–protein conjugates have been developed as antioxidant emulsions for nutraceutical delivery, edible films for food packaging, stabilizers for metal nanoparticles, and hydrogels and nanoparticles for controlled drug release .

-

Synthesis of α-Amino Ketones

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(2R)-2-amino-2-phenylacetic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2.ClH/c9-7(8(10)11)6-4-2-1-3-5-6;/h1-5,7H,9H2,(H,10,11);1H/t7-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAZPUJDTYUZJMI-OGFXRTJISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H](C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-Amino-2-phenylacetic acid hydrochloride | |

CAS RN |

25705-52-6 |

Source

|

| Record name | Benzeneacetic acid, α-amino-, hydrochloride (1:1), (αR)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25705-52-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1H-Pyrazolo[4,3-b]pyridin-3(2H)-one](/img/structure/B1357039.png)

![N-[4-fluoro-3-(trifluoromethyl)phenyl]guanidine](/img/structure/B1357053.png)